Bipyridine, dihydro-
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Overview
Description
Bipyridine, dihydro- is an organic compound consisting of two pyridine rings connected by a single bond. It is a member of the bipyridine family, which are colorless solids soluble in organic solvents and slightly soluble in water . Bipyridine compounds are significant in various fields, including coordination chemistry, where they act as ligands forming complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bipyridine, dihydro- can be synthesized through several methods, including:
Homo and Heterocoupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: These methods involve the electrochemical reduction of pyridine derivatives to form bipyridine compounds.
Dehydrogenation of Pyridine: Using Raney nickel as a catalyst, pyridine can be dehydrogenated to form bipyridine.
Industrial Production Methods
Industrial production of bipyridine, dihydro- often involves large-scale catalytic coupling reactions. The use of homogeneous and heterogeneous catalysts is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bipyridine, dihydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridyl derivatives.
Reduction: Reduction reactions can convert bipyridine, dihydro- into its fully hydrogenated form.
Substitution: Substitution reactions can introduce different functional groups into the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines and fully hydrogenated bipyridine derivatives .
Scientific Research Applications
Bipyridine, dihydro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bipyridine, dihydro- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic processes, including electron transfer and energy transfer reactions . In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Bipyridine, dihydro- can be compared with other similar compounds such as:
4,4’-Bipyridine: Known for its use in the manufacture of paraquat, a herbicide.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
Phenanthroline: Another ligand used in coordination chemistry with similar properties to bipyridine.
Bipyridine, dihydro- is unique due to its specific structural properties and its ability to form stable complexes with a wide range of transition metals .
Properties
CAS No. |
64534-28-7 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1,2-dihydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-9,11H |
InChI Key |
ZITSIOCNMCGZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2C=CC=CN2 |
Origin of Product |
United States |
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